(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a benzofuran ring, and a trifluoromethyl group . These structural features could potentially influence the compound’s physical and chemical properties, as well as its biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups . For example, the trifluoromethyl group is known to be a key structural motif in active agrochemical and pharmaceutical ingredients .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, which could in turn influence its biological activity .Scientific Research Applications
Dual Agonist of FFAR1/GPR40 and PPARδ
ZLY032 is a dual agonist of free fatty acid receptor 1 (FFAR1/GPR40; EC50 = 68 nM in a FLIPR assay) and peroxisome proliferator-activated receptor δ (PPARδ; EC50 = 102 nM in a reporter assay). It is selective for FFAR1 and PPARδ over PPARα and PPARγ (EC50s = >10 µM for both) .
Improvement of Glucolipid Metabolism
ZLY032 significantly improves glucolipid metabolism. This is achieved mainly by regulating triglyceride metabolism, fatty acid β-oxidation, and lipid synthesis .
Alleviation of Fatty Liver
ZLY032 alleviates fatty liver in ob/ob mice and methionine choline-deficient diet-fed db/db mice .
Regulation of Inflammation and Oxidative Stress
ZLY032 plays a role in regulating inflammation and oxidative stress, which are crucial in various metabolic disorders .
Enhancement of Mitochondrial Function
ZLY032 enhances mitochondrial function, which is essential for energy production and cellular health .
Prevention of Liver Fibrosis
ZLY032 prevents CCl4-induced liver fibrosis by reducing the expressions of genes involved in inflammation and fibrosis development .
These applications suggest that ZLY032 may be useful for the treatment of metabolic disorders . However, further research is needed to fully understand the potential of this compound in various scientific and medical fields.
Safety and Hazards
Future Directions
The future research directions for this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity . Given the importance of trifluoromethyl groups and thiazole rings in pharmaceutical and agrochemical compounds, this compound could potentially have interesting applications in these fields .
Mechanism of Action
Target of Action
ZLY032 is a dual agonist of the Free Fatty Acid Receptor 1 (FFA1/GPR40) and the Peroxisome Proliferator-Activated Receptor δ (PPARδ) . These receptors are considered anti-diabetic targets due to their role in improving insulin secretion and resistance .
Mode of Action
As a dual agonist, ZLY032 interacts with both FFA1/GPR40 and PPARδ. It selectively binds to these receptors, triggering a series of biochemical reactions that lead to improved insulin secretion and resistance .
Biochemical Pathways
ZLY032 affects several biochemical pathways. Primarily, it regulates triglyceride metabolism, fatty acid β-oxidation, lipid synthesis, inflammation, oxidative stress, and mitochondrial function . These pathways are crucial for maintaining metabolic homeostasis and preventing the development of metabolic disorders.
Result of Action
Long-term treatment with ZLY032 has shown significant improvement in glucolipid metabolism and alleviation of fatty liver in animal models . It has also demonstrated advantages in lipid metabolism, insulin sensitivity, and pancreatic β-cell function . Moreover, ZLY032 has been observed to prevent liver fibrosis by reducing the expressions of genes involved in inflammation and fibrosis development .
properties
IUPAC Name |
2-[(3S)-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO4S/c1-12-19(31-21(26-12)13-2-4-15(5-3-13)22(23,24)25)11-29-16-6-7-17-14(8-20(27)28)10-30-18(17)9-16/h2-7,9,14H,8,10-11H2,1H3,(H,27,28)/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZJHLFUPKHJD-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)C(CO4)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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